Cdr3.ame(85-91)
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Overview
Description
Cdr3.ame(85-91) is a synthetic peptide analog derived from the complementarity determining region 3 (CDR3) of the D1 domain of the human CD4 molecule. This compound has been designed to mimic the structure and function of the natural CDR3 region, which plays a crucial role in the interaction between CD4 and major histocompatibility complex class II (MHC II) molecules. The synthetic analog has been modified to enhance its stability and binding affinity, making it a valuable tool for studying CD4-MHC II interactions and T cell activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdr3.ame(85-91) involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of Cdr3.ame(85-91) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and further use .
Chemical Reactions Analysis
Types of Reactions
Cdr3.ame(85-91) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in various biochemical interactions, such as binding to the CD4 molecule on T cells .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: TFA, water, scavengers
Purification: HPLC
Major Products Formed
The major product formed from the synthesis of Cdr3.ame(85-91) is the peptide itself, which can be further modified or conjugated with other molecules for specific applications .
Scientific Research Applications
Cdr3.ame(85-91) has a wide range of applications in scientific research:
Immunology: Used to study CD4-MHC II interactions and T cell activation mechanisms.
Drug Development: Explored as a potential therapeutic agent for modulating immune responses and treating autoimmune diseases.
Structural Biology: Utilized in structural studies to understand the conformational properties of the CD4 molecule and its interactions with other proteins.
Mechanism of Action
Cdr3.ame(85-91) exerts its effects by binding specifically to the CD4 molecule on CD4+ T cells. This binding interferes with the normal interaction between CD4 and MHC II molecules, thereby blocking T cell activation and subsequent immune responses. The compound forms a heteromeric complex with CD4, which prevents the formation of higher-order complexes required for efficient T cell activation .
Comparison with Similar Compounds
Cdr3.ame(85-91) can be compared with other synthetic peptide analogs derived from different regions of the CD4 molecule:
Cdr2.ame(50-55): Another synthetic analog derived from the CDR2 region of CD4, which also inhibits CD4-MHC II interactions but with different binding affinities and specificities.
The uniqueness of Cdr3.ame(85-91) lies in its specific modification to enhance stability and binding affinity, making it a more effective tool for studying and modulating CD4-related immune functions .
Properties
CAS No. |
174490-51-8 |
---|---|
Molecular Formula |
C59H83N13O22S2 |
Molecular Weight |
1390.5 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16R,19S,22S,25S,28R)-10-(4-aminobutyl)-13-(3-amino-3-oxopropyl)-28-[[(2S)-2-amino-3-phenylpropanoyl]amino]-7,19,25-tris(2-carboxyethyl)-16-(carboxymethyl)-6,9,12,15,18,21,24,27-octaoxo-22-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C59H83N13O22S2/c1-29(2)48-58(92)67-37(17-21-45(77)78)52(86)68-39(26-47(81)82)55(89)65-35(15-19-43(62)74)51(85)63-34(10-6-7-23-60)50(84)64-36(16-20-44(75)76)53(87)71-42(57(91)69-40(59(93)94)25-31-11-13-32(73)14-12-31)28-96-95-27-41(56(90)66-38(54(88)72-48)18-22-46(79)80)70-49(83)33(61)24-30-8-4-3-5-9-30/h3-5,8-9,11-14,29,33-42,48,73H,6-7,10,15-28,60-61H2,1-2H3,(H2,62,74)(H,63,85)(H,64,84)(H,65,89)(H,66,90)(H,67,92)(H,68,86)(H,69,91)(H,70,83)(H,71,87)(H,72,88)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t33-,34-,35-,36-,37-,38-,39+,40-,41-,42-,48-/m0/s1 |
InChI Key |
GWEOOQJZLYVHRL-HTXVAIKNSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)CCC(=O)O)CCCCN)CCC(=O)N)CC(=O)O)CCC(=O)O |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CCC(=O)O)CCCCN)CCC(=O)N)CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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